O,O-Diphenyl hydrogen phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diphenyl hydrogen phosphorodithioate: is an organophosphorus compound with the molecular formula C12H11O2PS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups attached to a phosphorodithioate moiety, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: O,O-Diphenyl hydrogen phosphorodithioate can be synthesized through the reaction of diphenyl phosphorochloridate with hydrogen sulfide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diphenyl phosphorochloridate is reacted with hydrogen sulfide. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: O,O-Diphenyl hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorothioates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form phosphorothioates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and bases like triethylamine are commonly used.
Major Products:
Oxidation: Phosphorothioates.
Reduction: Phosphines.
Substitution: Phosphorothioates.
Scientific Research Applications
O,O-Diphenyl hydrogen phosphorodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of pesticides and as an additive in lubricants
Mechanism of Action
The mechanism of action of O,O-Diphenyl hydrogen phosphorodithioate involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metals, which can then participate in various catalytic processes. The molecular targets include enzymes and metal ions, and the pathways involved often relate to redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
- O,O-Dimethyl hydrogen phosphorodithioate
- O,O-Diethyl hydrogen phosphorodithioate
- O,O-Di(naphthalen-1-yl) hydrogen phosphorodithioate
Comparison: O,O-Diphenyl hydrogen phosphorodithioate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its methyl and ethyl counterparts. The presence of phenyl groups also enhances its ability to form stable complexes with metals, making it more effective in catalytic applications .
Properties
CAS No. |
2253-60-3 |
---|---|
Molecular Formula |
C12H11O2PS2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
diphenoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,16,17) |
InChI Key |
CKSHRDPCFLDKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.